molecular formula C46H51F3N6O8S2 B3017707 ASP4132

ASP4132

Cat. No.: B3017707
M. Wt: 937.1 g/mol
InChI Key: KDMGCEXVMOJAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, this compound affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitochondrial oxidative phosphorylation is hyperactivated in tumor cells and plays a key role in the promotion of tumor cell proliferation.

Scientific Research Applications

Antimicrobial Activity

The compound (6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone bis(4-methylbenzenesulfonate) has shown potential in antimicrobial applications. Patel, Agravat, and Shaikh (2011) synthesized related compounds with variable and modest antimicrobial activity against bacteria and fungi. These compounds demonstrate the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

Prasad et al. (2018) explored the antiproliferative activity of related compounds, providing insights into potential cancer treatment applications. Their work included structural characterization and analysis of molecular interactions (Prasad et al., 2018).

Potential as Antipsychotic Agents

A series of compounds with structural similarities to the queried compound were evaluated for their antipsychotic potential by Raviña et al. (2000). They demonstrated affinity for dopamine and serotonin receptors, suggesting potential application in treating psychiatric disorders (Raviña et al., 2000).

Cancer Treatment Applications

Richter et al. (2023) reported on a compound structurally related to the query, obtained as a side product in the synthesis of an antitubercular agent. This indicates the potential for diverse applications in cancer treatment (Richter et al., 2023).

Pharmacokinetics in Cancer Treatment

Teffera et al. (2013) studied novel anaplastic lymphoma kinase inhibitors, closely related to the queried compound, for their application in cancer treatment. Their research focused on pharmacokinetics, highlighting the compound's potential in targeted cancer therapies (Teffera et al., 2013).

Synthesis of Related Substances

Jiangxi (2014) synthesized related substances of iloperidone, indicating the compound's potential in the development of new pharmaceuticals (Jiangxi, 2014).

Biochemical Analysis

Biochemical Properties

ASP4132 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as adenosine monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis . This compound activates AMPK signaling, induces AMPKα1-ACC phosphorylation, and increases AMPK activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In primary non-small cell lung cancer (NSCLC) cells and established cell lines (A549 and NCI-H1944), this compound potently inhibits cell growth, proliferation, and cell cycle progression, as well as cell migration and invasion . It also induces robust apoptosis activation in NSCLC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates AMPK signaling, leading to AMPKα1-ACC phosphorylation and increased AMPK activity . Furthermore, AMPK downstream events, including mTORC1 inhibition, receptor tyrosine kinases (PDGFR and EGFR) degradation, Akt α inhibition, and autophagy induction, are detected in this compound-treated NSCLC cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of a single dose of this compound largely inhibited NSCLC xenograft growth in SCID mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates AMPK, a master regulator of cellular energy homeostasis . This leads to a cascade of events, including mTORC1 inhibition, receptor tyrosine kinases degradation, Akt α inhibition, and autophagy induction .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not explicitly stated in the available literature. Given its role as an AMPK activator , it can be inferred that it likely interacts with cellular components in the cytoplasm where AMPK is typically located.

Properties

IUPAC Name

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMGCEXVMOJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51F3N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of ASP4132 and how does it affect tumor cells?

A1: this compound acts as an indirect activator of AMP-activated protein kinase (AMPK). [, ] While the exact mechanism of this indirect activation is not fully elucidated in the provided abstracts, its downstream effects center on disrupting energy production in tumor cells. Specifically, this compound inhibits mitochondrial complex I, a crucial component of oxidative phosphorylation. [] This targeted inhibition reduces energy production, effectively hindering the rapid proliferation characteristic of many tumor cells. []

Q2: The provided research mentions this compound exhibits selectivity for cancer cell growth inhibition. What contributes to this selectivity?

A2: The research suggests that this compound's selectivity stems from the reliance of many tumor cells on oxidative phosphorylation for their increased energy demands. [] By targeting mitochondrial complex I, this compound preferentially impacts rapidly dividing cells with high metabolic activity, like tumor cells, potentially leading to a more targeted anti-cancer effect. []

Q3: What were the key challenges encountered with the initial compound (this compound) and how did the development of the second-generation candidate, 27b, address these?

A3: The initial clinical candidate, this compound, faced limitations related to its physicochemical properties, specifically low aqueous solubility and potential cardiotoxicity risks due to hERG channel inhibition. [] Compound 27b, designed through back-up medicinal chemistry, demonstrates marked improvements in these areas. [] It boasts significantly higher aqueous solubility and a reduced hERG inhibitory profile, ultimately presenting as a more promising candidate for clinical development. []

Q4: What preclinical data supports the potential of this compound as an anti-cancer agent?

A4: While specific details about preclinical studies aren't elaborated on in the abstracts, the research indicates that this compound effectively inhibits the growth of various human cancer cell lines in vitro, including breast cancer and non-small cell lung cancer. [, ] This cell-based evidence, alongside its impact on mitochondrial complex I and tumor cell metabolism, [] lays the groundwork for further investigations into its efficacy in animal models and ultimately, clinical trials. []

Q5: What is the significance of developing a "practical and scalable synthetic route" for this compound, as mentioned in one of the paper titles?

A5: The ability to synthesize a compound efficiently and on a larger scale is critical for its transition from research to clinical application. [] A practical and scalable synthetic route for this compound ensures sufficient quantities can be produced for preclinical and potentially, clinical trials, while also contributing to cost-effectiveness and facilitating future large-scale manufacturing if the compound advances to commercialization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.